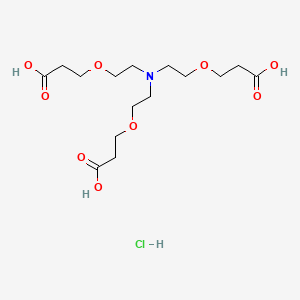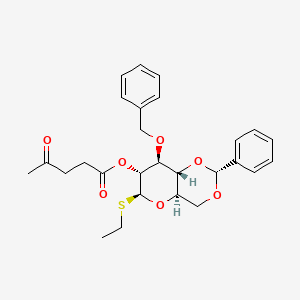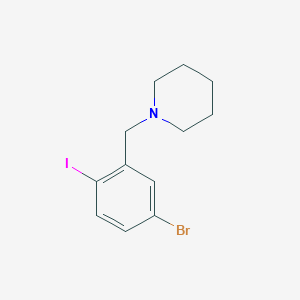
1-(5-Bromo-2-iodobenzyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-iodobenzyl)-piperidine is an organic compound that features a piperidine ring substituted with a benzyl group bearing bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-iodobenzyl)-piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-iodobenzyl chloride, which is achieved through the bromination and iodination of benzyl chloride.
Nucleophilic Substitution: The 5-bromo-2-iodobenzyl chloride is then reacted with piperidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-iodobenzyl)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzyl group make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted benzyl derivatives.
Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized forms of the benzyl group.
Reduction Products: Reduction typically results in the formation of benzyl alcohol derivatives or reduced forms of the piperidine ring.
Scientific Research Applications
1-(5-Bromo-2-iodobenzyl)-piperidine has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated benzyl derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-iodobenzyl)-piperidine involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, particularly those involving halogenated compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-iodobenzyl chloride: A precursor in the synthesis of 1-(5-Bromo-2-iodobenzyl)-piperidine, used in similar applications.
5-Bromo-2-iodobenzoic acid: Another halogenated benzyl derivative with applications in organic synthesis and pharmaceuticals.
5-Bromo-2-iodopyrimidine: A compound with similar halogenation patterns, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the combination of a piperidine ring with a halogenated benzyl group. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1-[(5-bromo-2-iodophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrIN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFVTZVCKORPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
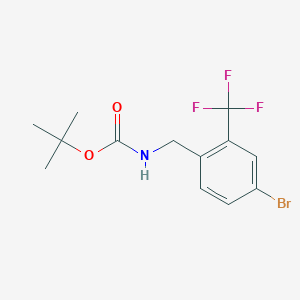
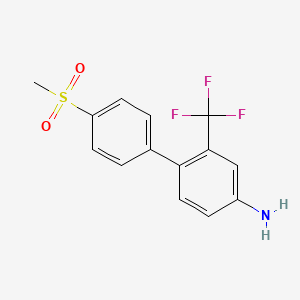

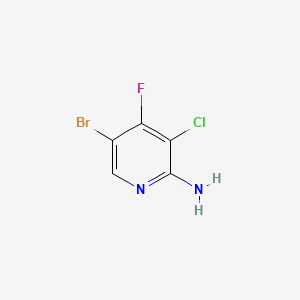
![(E)-1,1'-bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B8127022.png)
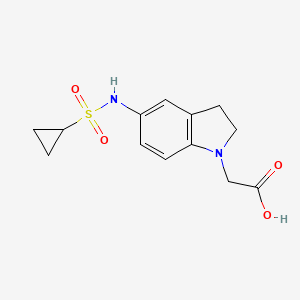
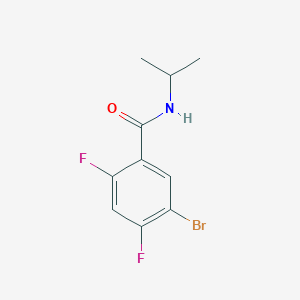
![3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8127044.png)
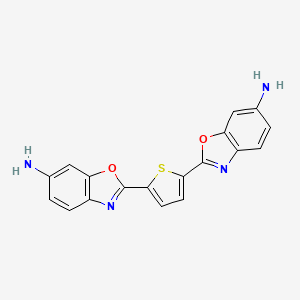
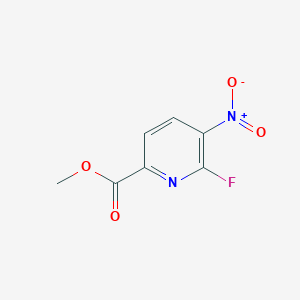
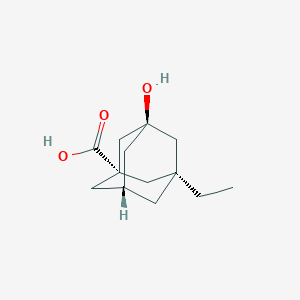
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide](/img/structure/B8127089.png)
